molecular formula C13H16N2O2 B8064959 3-amino-7-(diethylamino)-2H-chromen-2-one

3-amino-7-(diethylamino)-2H-chromen-2-one

Cat. No.: B8064959
M. Wt: 232.28 g/mol
InChI Key: HIVZDMLCTCWNFM-UHFFFAOYSA-N
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Description

3-Amino-7-(diethylamino)-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-ones, which are derivatives of coumarin This compound is characterized by the presence of an amino group at the 3-position and a diethylamino group at the 7-position on the chromen-2-one scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-7-(diethylamino)-2H-chromen-2-one typically involves the following steps:

  • Starting Materials: The synthesis often begins with 7-(diethylamino)coumarin as the starting material.

  • Amination Reaction: The introduction of the amino group at the 3-position can be achieved through a nitration reaction followed by reduction. This involves treating the starting material with nitric acid to introduce a nitro group, which is then reduced to an amino group using reducing agents such as tin (II) chloride or iron powder in acidic conditions.

  • Purification: The final product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-7-(diethylamino)-2H-chromen-2-one can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The compound can be reduced to form a hydroxylamine derivative.

  • Substitution: The diethylamino group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and iron powder in acidic conditions are used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso- and nitro derivatives.

  • Reduction Products: Hydroxylamine derivatives.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-7-(diethylamino)-2H-chromen-2-one has found applications in several scientific fields:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is used in the development of fluorescent probes and dyes for imaging and diagnostic purposes.

Mechanism of Action

The mechanism by which 3-amino-7-(diethylamino)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

  • Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

3-Amino-7-(diethylamino)-2H-chromen-2-one is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 3-Amino-7-(dimethylamino)phenothiazin-5-ium, 3-Acetyl-7-(diethylamino)coumarin.

  • Uniqueness: The presence of the diethylamino group at the 7-position distinguishes it from other chromen-2-ones, providing unique chemical and biological properties.

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Properties

IUPAC Name

3-amino-7-(diethylamino)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-15(4-2)10-6-5-9-7-11(14)13(16)17-12(9)8-10/h5-8H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVZDMLCTCWNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 25 mL round bottomed flask equipped with a magnetic stirrer, were placed in order, 37.4% HCl (5 mL), stannous chloride dihydrate (1.6 g, 7.12 mmol). To this suspension 3-nitro-7-diethylamino coumarin (0.25 g, 0.95 mmol) was added at room temperature in small portions, over a period of thirty minutes. Stirring was continued for 4 h before the solution was poured onto 20 g of ice and made alkaline using sodium hydroxide solution (5 M) at 15° C. using an ice-water bath. The resulting suspension was then extracted with diethyl ether (2×25 mL). The organic layer washed with water (50 mL), dried over anhydrous sodium sulfate and concentrated to a pasty residue which upon triturating using hexane yielded 3-amino-7-diethylaminocoumarin as a pale yellow solid: 0.15 g, 68%. A small amount of this compound was recrystallized in ethyl acetate/hexane to give an analytical sample; mp 85-87° C. IR (KBr): 3323, 3398 (m), 1697 (m), 1589 (m), 1517 (m). 1H NMR (CDCl3, 300 MHz) δ 1.27 (t, J=7.17 Hz, 6H), 3.48 (q, J=7.22 Hz, 4H), 3.85 (s, 2H), 6.6 (m, 2H), 6.7 (s, 1H), 7.10 (d, J=8.65 Hz, 1H). HRMS m/e calculated for MH+ C13H16N2O2 233.1282; found 233.1290.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-7-(diethylamino)-2H-chromen-2-one
Reactant of Route 2
3-amino-7-(diethylamino)-2H-chromen-2-one
Reactant of Route 3
3-amino-7-(diethylamino)-2H-chromen-2-one
Reactant of Route 4
3-amino-7-(diethylamino)-2H-chromen-2-one
Reactant of Route 5
3-amino-7-(diethylamino)-2H-chromen-2-one
Reactant of Route 6
3-amino-7-(diethylamino)-2H-chromen-2-one

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